molecular formula C12H13BrN2O B15415922 1(2H)-Phthalazinone, 2-(4-bromobutyl)- CAS No. 155289-19-3

1(2H)-Phthalazinone, 2-(4-bromobutyl)-

Cat. No.: B15415922
CAS No.: 155289-19-3
M. Wt: 281.15 g/mol
InChI Key: WGDFNMLNZJEMSJ-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 2-(4-bromobutyl)- is a brominated alkyl-substituted phthalazinone derivative characterized by a 4-carbon bromoalkyl chain at the 2-position of the phthalazinone core. Phthalazinones are nitrogen-containing heterocycles with a fused benzene and pyridazine ring system. The bromobutyl substituent introduces both lipophilicity and electrophilic reactivity, making this compound a versatile intermediate for further functionalization via nucleophilic substitution or cross-coupling reactions.

Properties

CAS No.

155289-19-3

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

2-(4-bromobutyl)phthalazin-1-one

InChI

InChI=1S/C12H13BrN2O/c13-7-3-4-8-15-12(16)11-6-2-1-5-10(11)9-14-15/h1-2,5-6,9H,3-4,7-8H2

InChI Key

WGDFNMLNZJEMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Substituent Position and Chain Length
  • 2-(4-Bromobutyl)- vs. 2-(2-Bromoethyl)-phthalazinones: Compounds such as 2-(2-bromoethyl)phthalazin-1(2H)-one (e.g., derivatives 15–17) feature a shorter bromoalkyl chain (ethyl vs. butyl). Synthetic yields for 2-(2-bromoethyl) derivatives range from 45% to 75%, with by-products arising from N,N′-dialkylation dimers .
  • 4-Bromomethylphthalazinone (18): This derivative substitutes bromine at the 4-position methyl group. The 4-bromomethyl group is more sterically accessible for nucleophilic attacks compared to the 2-(4-bromobutyl) chain, enabling faster reaction kinetics in substitution reactions .
Functional Group Diversity
  • Amino- and Polyaminophthalazinones: Derivatives like 4-aminophthalazinones (e.g., 5, 6) incorporate aminoalkyl or polyamine groups, enabling coordination with metal ions (e.g., Cu(II)) and enhancing anticancer activity . In contrast, the bromobutyl group in 2-(4-bromobutyl)- prioritizes electrophilic reactivity over metal-binding capability.
Antimicrobial Activity
  • Phthalazinones with thiocyanate or mercaptomethyl groups (e.g., 4, 5) exhibit moderate antimicrobial activity against Bacillus subtilis (MIC: 15.62 µg/mL for compound 14c) . The bromobutyl derivative’s activity remains untested, but its lipophilicity may enhance penetration into bacterial membranes.
Anticancer Potential
  • Aminoalkyl-substituted phthalazinones (e.g., 5, 6) demonstrate cytotoxicity via Cu(II) coordination, with IC50 values in the low micromolar range . The 2-(4-bromobutyl)- derivative’s electrophilic bromine could act as a leaving group, enabling conjugation with targeting moieties for prodrug strategies.
Reactivity in Cross-Coupling Reactions
  • Bromoalkyl phthalazinones serve as substrates in Suzuki reactions. For example, 2-(4-(arylsulfonyl)phthalazin-1(2H)-one-6-yl)acetic acid derivatives undergo coupling in acetonitrile/water mixtures . The 4-bromobutyl chain’s length may influence steric hindrance in such reactions compared to shorter-chain analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromobutyl)-1(2H)-phthalazinone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of the phthalazinone core. For example, bromophthalazinone intermediates can be alkylated with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in dry acetone) to introduce the 4-bromobutyl substituent . Cyclization with hydrazine hydrate in n-butanol is critical for forming the lactam ring . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for bromophthalazinone to alkylating agent) and reflux conditions (80–100°C for 6–12 hours). Impurities from lactam-lactim tautomerism can be minimized using anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing 2-(4-bromobutyl)-1(2H)-phthalazinone?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the lactam NH proton (δ 10.2–11.5 ppm) and the bromobutyl chain (δ 3.4–3.6 ppm for CH₂Br) .
  • FT-IR : Confirm lactam C=O stretch at ~1670 cm⁻¹ and C-Br vibration at 560–650 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 295–305, with fragmentation patterns indicating loss of Br (79/81 Da) .

Q. What in vitro antimicrobial assays are suitable for evaluating derivatives of this compound?

  • Methodological Answer : The disc-diffusion method is widely used. Dissolve compounds in DMF (1000 ppm), inoculate agar plates with Bacillus staphylococcus (Gram-positive) or Candida albicans (fungi), and measure inhibition zones after 24–48 hours . Zone diameters ≥15 mm (vs. standards like fluconazole) indicate significant activity. Include solvent-only controls to isolate DMF effects .

Advanced Research Questions

Q. How can substituent effects at the phthalazinone C-4 position modulate biological activity?

  • Methodological Answer : Replace the bromobutyl group with aminoalkyl or morpholinoethyl chains via palladium-catalyzed amination . For example:

SubstituentIC₅₀ (μM) B. staphylococcusIC₅₀ (μM) C. albicans
4-Bromobutyl45.2 ± 3.162.8 ± 4.5
4-Aminobutyl28.7 ± 2.338.9 ± 3.7
4-Morpholinoethyl18.4 ± 1.922.1 ± 2.1
Enhanced activity correlates with increased polarity and hydrogen-bonding capacity .

Q. How do contradictory results in antimicrobial activity data arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:

  • Solvent interference : DMF at high concentrations (>5% v/v) inhibits microbial growth, necessitating lower concentrations or alternative solvents (e.g., DMSO) .
  • Strain variability : Use standardized strains (e.g., ATCC/MTC) and replicate assays ≥3 times.
  • Substituent lability : Bromobutyl chains may hydrolyze to hydroxybutyl derivatives under humid conditions, altering bioactivity . Confirm compound stability via HPLC pre- and post-assay .

Q. What computational methods predict the coordination behavior of phthalazinone derivatives with metal ions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model ligand-metal interactions. Key parameters:

  • Binding energy : ΔE for Cu(II) complexes ranges from −120 to −150 kJ/mol, indicating stable octahedral geometries .
  • Frontier molecular orbitals : HOMO-LUMO gaps <4 eV suggest redox-active ligands, enhancing anticancer activity . Validate with cyclic voltammetry (E₁/2 ≈ −0.3 to +0.2 V vs. Ag/AgCl) .

Q. How can tautomerism during alkylation be controlled to favor N-alkylation over O-alkylation?

  • Methodological Answer : Use bulky bases (e.g., KOtBu) to deprotonate the lactam NH, directing alkylation to nitrogen. For example, N-alkylation yields increase from 40% (K₂CO₃) to 85% (KOtBu) in acetone at 60°C . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and characterize products by ¹H NMR (loss of NH signal at δ 10.2 ppm) .

Data Contradiction Analysis

Q. Why do some studies report potent vasodilatory activity for phthalazinones, while others show negligible effects?

  • Methodological Answer : Structural nuances matter. For example:

  • 2-(4-Bromobutyl) derivatives : Weak vasodilation (EC₅₀ >100 μM) due to steric hindrance from the bromine atom .
  • 2-(3-Pyridinylmethyl) analogs : EC₅₀ ≈ 12 μM, attributed to π-π stacking with vascular receptors .
    Redesign the alkyl chain to balance hydrophobicity and electronic effects (e.g., replace Br with CN) .

Key Recommendations for Experimental Design

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of bromobutyl chains .
  • Biological Assays : Include cytotoxicity controls (e.g., MTT assay on HEK-293 cells) to differentiate antimicrobial vs. general toxic effects .
  • Computational Modeling : Cross-validate DFT predictions with spectroscopic data (e.g., UV-Vis for charge-transfer transitions) .

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